molecular formula C27H26N2O5 B7713227 N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(4-methoxyphenyl)benzamide

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(4-methoxyphenyl)benzamide

Cat. No.: B7713227
M. Wt: 458.5 g/mol
InChI Key: LYJUITCWAKWLES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound is not detailed in the available resources. For detailed synthesis procedures, it is recommended to refer to specialized chemical synthesis databases or literature.


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources . Its reactivity may be inferred from its molecular structure and functional groups, but for specific reactions, it is recommended to refer to specialized chemical reaction databases or literature.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available resources . For detailed properties, it is recommended to refer to specialized chemical property databases or literature.

Mechanism of Action

This compound is a novel small molecule inhibitor of cyclin-dependent kinase 4/6 (CDK4/6) which has gained attention as a potential anti-cancer agent.

Properties

IUPAC Name

3,4-dimethoxy-N-(4-methoxyphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5/c1-17-5-11-23-19(13-17)14-20(26(30)28-23)16-29(21-7-9-22(32-2)10-8-21)27(31)18-6-12-24(33-3)25(15-18)34-4/h5-15H,16H2,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJUITCWAKWLES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=C(C=C3)OC)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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